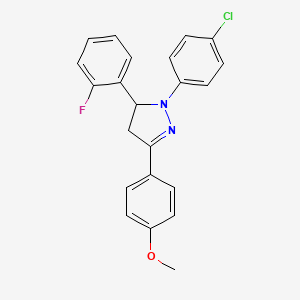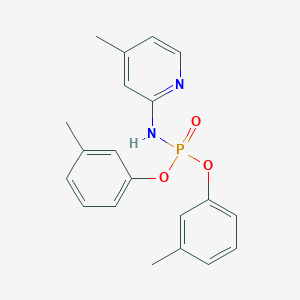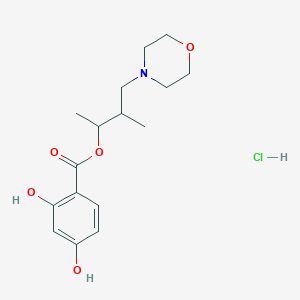![molecular formula C21H22Cl2N4O4 B4948021 4-{5-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine](/img/structure/B4948021.png)
4-{5-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{5-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine is a complex organic compound that features a piperazine ring substituted with a 3,4-dichlorobenzoyl group and a nitrophenyl group
Vorbereitungsmethoden
The synthesis of 4-{5-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine intermediate: The piperazine ring is first synthesized or obtained commercially.
Substitution with 3,4-dichlorobenzoyl group: The piperazine intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the 3,4-dichlorobenzoyl-piperazine derivative.
Nitration: The resulting compound is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group.
Morpholine substitution: Finally, the nitrophenyl-piperazine derivative is reacted with morpholine to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-{5-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-{5-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its structural similarity to other bioactive piperazine derivatives.
Biological Research: It is used in studies investigating the inhibition of specific enzymes or receptors, contributing to the understanding of disease mechanisms and the development of new therapeutic agents.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-{5-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity. The nitro and dichlorobenzoyl groups may enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other piperazine derivatives such as:
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride: This compound also features a piperazine ring substituted with dichlorophenyl groups and is used in pharmaceutical research.
4-chloro-5-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-2-phenylpyridazin-3-one: This compound has a similar structure but includes a pyridazinone ring, which may confer different biological activities.
The uniqueness of 4-{5-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine lies in its specific combination of functional groups, which may result in distinct biological properties and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(3,4-dichlorophenyl)-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4O4/c22-17-3-1-15(13-18(17)23)21(28)26-7-5-24(6-8-26)16-2-4-19(27(29)30)20(14-16)25-9-11-31-12-10-25/h1-4,13-14H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMFQTDOLOAESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(2-hydroxy-5-methylphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide](/img/structure/B4947941.png)
![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methylbenzamide](/img/structure/B4947947.png)
![N-[3-acetamido-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4947961.png)

![3-methyl-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B4947969.png)
![7-ethyl-6-methyl-1-(1-naphthylmethyl)-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B4947976.png)


![N-[2-(4-fluorophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaen-10-yl]acetamide](/img/structure/B4947985.png)
![[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B4948000.png)
![N-BENZYL-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B4948003.png)
![2-[methyl(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4948013.png)
![4-bromo-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide](/img/structure/B4948029.png)
![1-Chloro-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethylsulfanyl]benzene](/img/structure/B4948045.png)
